molecular formula C8H9NO5 B12309122 Mal-PEG1-CH2COOH

Mal-PEG1-CH2COOH

Cat. No.: B12309122
M. Wt: 199.16 g/mol
InChI Key: DSNJGLRDOPIVJA-UHFFFAOYSA-N
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Description

This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable bonds with thiol groups and amine groups under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG1-CH2COOH typically involves the reaction of maleimide with polyethylene glycol (PEG) and subsequent functionalization with a carboxylic acid group. The reaction conditions often include:

    Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)

    Catalysts: N,N’-Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The process includes:

    Purification: Chromatography techniques such as high-performance liquid chromatography (HPLC)

    Quality Control: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG1-CH2COOH undergoes several types of chemical reactions:

    Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

    Coupling Reactions: The carboxylic acid group reacts with amine groups to form amide bonds.

Common Reagents and Conditions

    Thiol Reactions: Typically performed at pH 6.5-7.5 using buffers such as phosphate-buffered saline (PBS).

    Amine Reactions: Conducted in the presence of coupling agents like DCC or NHS at room temperature.

Major Products

    Thioether Bonds: Formed when the maleimide group reacts with thiol-containing molecules.

    Amide Bonds: Formed when the carboxylic acid group reacts with amine-containing molecules.

Scientific Research Applications

Mal-PEG1-CH2COOH is extensively used in various scientific research fields:

    Chemistry: Utilized in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of proteins and peptides for studying biological processes.

    Medicine: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Mal-PEG1-CH2COOH involves the formation of stable covalent bonds with thiol and amine groups. The maleimide group undergoes a Michael addition reaction with thiol groups, forming a stable thioether bond. The carboxylic acid group reacts with amine groups to form amide bonds. These reactions are highly specific and occur under mild conditions, making this compound an ideal reagent for bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    NH2-PEG1-CH2COOH: Contains an amine group instead of a maleimide group.

    CBZ-NH-PEG1-CH2COOH: Contains a carbobenzoxy-protected amine group.

    Propargyl-PEG1-CH2COOH: Contains a propargyl group instead of a maleimide group .

Uniqueness

Mal-PEG1-CH2COOH is unique due to its dual functionality, allowing it to react with both thiol and amine groups. This versatility makes it highly valuable in various applications, particularly in bioconjugation and crosslinking, where precise and stable modifications are required.

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]acetic acid

InChI

InChI=1S/C8H9NO5/c10-6-1-2-7(11)9(6)3-4-14-5-8(12)13/h1-2H,3-5H2,(H,12,13)

InChI Key

DSNJGLRDOPIVJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCC(=O)O

Origin of Product

United States

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